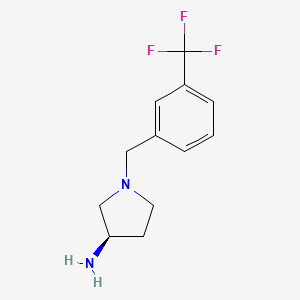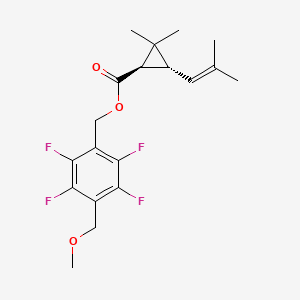
4-Amino-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Sulfonamide Formation: The benzimidazole core is then reacted with a sulfonyl chloride derivative to form the sulfonamide group. This step usually involves the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4-Amino-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and sulfonamide groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Amino-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of advanced materials, including semiconductors and polymers.
作用機序
The mechanism of action of 4-Amino-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of cellular functions and ultimately causing cell death in pathogenic organisms or cancer cells.
類似化合物との比較
Similar Compounds
Thiabendazole: Another benzimidazole derivative with antiparasitic activity.
Omeprazole: A benzimidazole used as a proton pump inhibitor for treating acid-related disorders.
Fenbendazole: A benzimidazole with broad-spectrum anthelmintic activity.
Uniqueness
4-Amino-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.
特性
CAS番号 |
193696-71-8 |
|---|---|
分子式 |
C14H14N4O2S |
分子量 |
302.35 g/mol |
IUPAC名 |
4-amino-N-(1-methylbenzimidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H14N4O2S/c1-18-13-5-3-2-4-12(13)16-14(18)17-21(19,20)11-8-6-10(15)7-9-11/h2-9H,15H2,1H3,(H,16,17) |
InChIキー |
CPHSHZHZQDZNNP-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


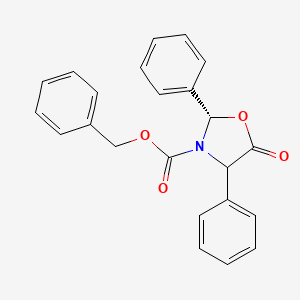
![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944550.png)
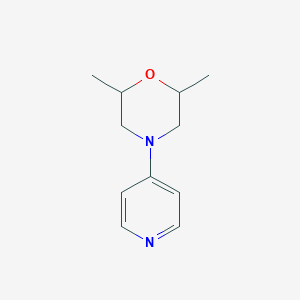
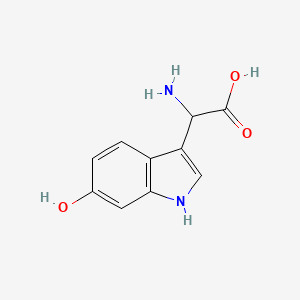
![Tert-butyl 3-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12944577.png)
![(S)-N-(2-(4-cyanophenyl)benzo[d]oxazol-5-yl)-2-((2,3-difluorophenyl)amino)propanamide](/img/structure/B12944581.png)
![4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12944585.png)

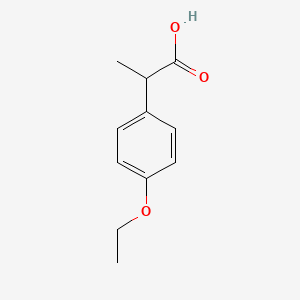

![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-](/img/structure/B12944603.png)
